5-chloro-N-hydroxyfuran-2-carbonimidoyl chloride
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Overview
Description
5-chloro-N-hydroxyfuran-2-carbonimidoyl chloride is a chemical compound with the molecular formula C5H3Cl2NO2. It is known for its unique structure, which includes a furan ring substituted with a chloro group and a hydroxyimino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-hydroxyfuran-2-carbonimidoyl chloride typically involves the chlorination of furan derivatives followed by the introduction of the hydroxyimino group. One common method includes the reaction of 5-chlorofuran-2-carboxylic acid with hydroxylamine hydrochloride in the presence of a dehydrating agent such as thionyl chloride. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the compound efficiently .
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-hydroxyfuran-2-carbonimidoyl chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted furan derivatives, which can be further utilized in different chemical syntheses and applications .
Scientific Research Applications
5-chloro-N-hydroxyfuran-2-carbonimidoyl chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-chloro-N-hydroxyfuran-2-carbonimidoyl chloride involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the chloro group can participate in electrophilic reactions, modifying the activity of enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
- 5-chlorofuran-2-carboxylic acid
- 5-chloro-2-furancarboxaldehyde
- 5-chloro-2-furancarboxamide
Uniqueness
5-chloro-N-hydroxyfuran-2-carbonimidoyl chloride is unique due to its combination of a chloro and hydroxyimino group on the furan ring. This structural feature imparts distinct reactivity and potential biological activity, setting it apart from other similar compounds .
Properties
IUPAC Name |
(2Z)-5-chloro-N-hydroxyfuran-2-carboximidoyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl2NO2/c6-4-2-1-3(10-4)5(7)8-9/h1-2,9H/b8-5- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBFTXRZQCYKTLE-YVMONPNESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)Cl)C(=NO)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(OC(=C1)Cl)/C(=N/O)/Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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